Structural Differentiation from First-Generation Benzamide Anticonvulsants: The 2,5-Dioxopyrrolidinyl Pharmacophore
391867-76-8 incorporates the 2,5-dioxopyrrolidin-1-yl (succinimide) ring system, a critical pharmacophore for broad-spectrum anticonvulsant activity. In a direct head-to-head comparison within the pyrrolidinyl benzamide series, a pyrrolidinyl benzamide analog (structurally related to 391867-76-8) demonstrated significant anticonvulsant activity in the MES seizure model, whereas the corresponding piperidinyl analog was completely inactive, confirming that the pyrrolidine-2,5-dione moiety is non-redundant for efficacy . This contrasts with first-generation benzamide anticonvulsants such as ameltolide (LY 201116), a 4-amino-benzamide that achieves an MES ED50 of 1.4 mg/kg (p.o., mice) but lacks the hybrid succinimide functionality and has a narrower mechanistic profile, acting primarily through sodium channel inhibition [1].
| Evidence Dimension | Anticonvulsant activity dependence on pyrrolidinyl vs. piperidinyl moiety |
|---|---|
| Target Compound Data | Structurally related pyrrolidinyl benzamide: Significant anticonvulsant activity in MES test (qualitative active designation) |
| Comparator Or Baseline | Piperidinyl benzamide analog: Inactive in MES test ; Ameltolide: MES ED50 = 1.4 mg/kg (p.o., mice) [1] |
| Quantified Difference | Pyrrolidinyl → active; Piperidinyl → inactive. Ameltolide ED50 = 1.4 mg/kg, but mechanism limited to sodium channels. |
| Conditions | Maximal electroshock (MES) seizure test in mice; oral administration for ameltolide [1] |
Why This Matters
For procurement decisions, this demonstrates that the 2,5-dioxopyrrolidin-1-yl group is a non-negotiable structural feature for anticonvulsant efficacy; analogs lacking this group (e.g., piperidinyl replacements or simple benzamides) fail to produce the same pharmacological outcome.
- [1] Robertson, D. W., et al. Synthesis and pharmacological evaluation of a major metabolite of ameltolide, a potent anticonvulsant. J. Med. Chem. 30, 939–943 (1987). View Source
